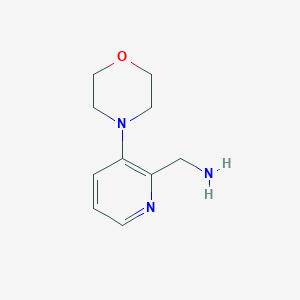

(3-Morpholinopyridin-2-yl)methanamine

Description

Properties

CAS No. |

780802-31-5 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

(3-morpholin-4-ylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H15N3O/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2 |

InChI Key |

DFDKOJBQAIMQAJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=C(N=CC=C2)CN |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyridine ring significantly influence physicochemical properties. Key analogs include:

Table 1: Structural Comparison of Pyridin-2-yl Methanamine Derivatives

Key Observations:

- Polarity : The morpholine and methoxypropoxy substituents improve aqueous solubility due to oxygen-rich groups, whereas trifluoromethyl and methyl groups increase lipophilicity .

- Reactivity: Methanamine (-CH₂NH₂) at the 2-position is a common site for conjugation, e.g., in forming amides or Schiff bases, as seen in adenosine receptor ligand synthesis .

Adenosine Receptor Targeting:

Compounds like 4-heterocyclic aryl-substituted aminodicyanopyridines () highlight the role of pyridine derivatives in adenosine receptor modulation.

Kinase Inhibition:

The dimethylphosphoryl group in [2-(dimethylphosphoryl)pyridin-3-yl]methanamine () is structurally analogous to ATP-binding kinase inhibitors, implying that phosphorylated pyridine derivatives could serve as kinase-targeting scaffolds .

Preparation Methods

Synthesis via Reduction of Nitro-Substituted Pyridinyl Morpholine Precursors

A common and efficient route to (3-Morpholinopyridin-2-yl)methanamine involves the catalytic hydrogenation of nitro-substituted morpholinopyridine intermediates.

- Starting Material: 4-(3-Nitropyridin-2-yl)morpholine or analogous nitro-substituted morpholinopyridines.

- Catalyst: 10% palladium on activated carbon.

- Solvent: Methanol or ethyl acetate.

- Conditions: Hydrogen atmosphere at room temperature or mild heating (e.g., 20°C), typically for 3 to 10 hours.

- Workup: Removal of solvent under reduced pressure, aqueous extraction, drying over anhydrous sodium sulfate, filtration, and purification by silica gel column chromatography.

This method is favored for its high yield and mild conditions, allowing selective reduction of the nitro group to an amine without affecting other functional groups.

Nucleophilic Aromatic Substitution (SNAr) of Chloro-Substituted Pyridines with Morpholine

Another preparative strategy involves the nucleophilic displacement of a chlorine atom on a chloropyridine ring by morpholine, forming the morpholinopyridine intermediate.

- Starting Material: 2-chloro-5-nitropyridine or similar chloro-substituted pyridines.

- Nucleophile: Morpholine.

- Base: Triethylamine or pyridine.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Room temperature or 0°C to ambient.

- Reaction Time: 3 hours to overnight.

- Follow-up: Reduction of the nitro group to amine as described above.

- 2-chloro-5-nitropyridine (5 g, 31 mmol) reacted with morpholine (13 mL, 155 mmol) and triethylamine (10 mL) in DCM at room temperature for 3 hours yielded 4-(5-nitro-pyridin-2-yl)-morpholine in quantitative yield.

- Subsequent catalytic hydrogenation converted this intermediate to the target amine.

Coupling Reactions Involving (3-Morpholinopyridin-2-yl)methanamine

In some synthetic schemes, (3-Morpholinopyridin-2-yl)methanamine is prepared or utilized as an intermediate in coupling reactions, such as amide bond formation or nucleophilic aromatic substitution with acid chlorides or other electrophiles.

- Dissolve (3-Morpholinopyridin-2-yl)methanamine in anhydrous dichloromethane.

- Cool to low temperature (e.g., −78 °C).

- Add acid chloride dropwise.

- Stir for 30 minutes at low temperature, then warm to room temperature and stir overnight.

- Purify by column chromatography.

This method is often used to derivatize the amine for further biological evaluation or to construct more complex molecules.

Alternative Synthetic Routes and Advanced Modifications

- Carbamate and Oxazolidinone Intermediates: Some synthetic routes involve hydrogenation of nitro precursors followed by carbamate formation and further cyclization to oxazolidinone derivatives, which can be modified to yield morpholinopyridinyl amines.

- Suzuki–Miyaura Coupling: For more complex derivatives, morpholinopyridinyl amines can be synthesized via palladium-catalyzed cross-coupling reactions starting from halogenated precursors.

These advanced methods are typically applied in medicinal chemistry for structural diversification rather than the initial preparation of the parent amine.

Summary Table of Preparation Methods

Detailed Research Findings

- Catalytic hydrogenation using 10% Pd/C is a robust and reproducible method for reducing nitro groups on morpholinopyridine substrates to the corresponding amines with high yield and purity.

- The SNAr reaction between chloro-pyridines and morpholine is efficient under mild conditions, enabling the introduction of the morpholine moiety prior to reduction.

- The amine product is versatile for further functionalization, including acylation with acid chlorides, which is conducted at low temperatures to control selectivity and yield.

- Advanced synthetic routes incorporate carbamate and oxazolidinone intermediates for the generation of biologically active derivatives, demonstrating the compound's utility in medicinal chemistry.

- Purification techniques commonly involve silica gel column chromatography and preparative HPLC to achieve high purity (>95%) suitable for biological assays.

Q & A

Q. How can researchers mitigate off-target effects in cellular studies?

- Methodological Answer : Employ CRISPR-generated knockout cell lines to confirm target specificity. Use concentration-response curves (IC₅₀) and counter-screens against unrelated targets (e.g., cytochrome P450 isoforms). Thermal proteome profiling (TPP) identifies off-target interactions by monitoring protein denaturation shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.